2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene
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Overview
Description
2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with chlorine and ethoxy groups . The sulfonyl group can be introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while substitution of chlorine with an amine may yield an aminobenzene derivative .
Scientific Research Applications
2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The chlorine and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride
- 4-Methyl-2-phenylimidazole
- 2,5-Dichlorobenzene
Uniqueness
2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications .
Biological Activity
2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a sulfonyl group and an imidazole moiety, suggests potential biological activities that warrant thorough investigation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have reported that 2,5-Dichloro-4-ethoxy derivatives can effectively inhibit tumor growth in vitro and in vivo models.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2,5-Dichloro-4-ethoxy derivative | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
2,5-Dichloro derivative | HeLa (cervical cancer) | 20 | Cell cycle arrest |
Imidazole derivatives | A549 (lung cancer) | 10 | Inhibition of angiogenesis |
Antimicrobial Activity
Additionally, studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound's sulfonyl group may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Gene Expression : The imidazole ring can interact with DNA or RNA, potentially altering gene expression profiles related to cell survival and proliferation.
Case Studies
Recent case studies underscore the potential therapeutic applications of this compound:
- Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study highlighted its potential as a novel agent for breast cancer therapy.
- In Vivo Tumor Models : Animal studies using xenograft models showed that administration of the compound led to reduced tumor size and weight, suggesting effective systemic bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C18H16Cl2N2O3S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-3-25-16-9-15(20)17(10-14(16)19)26(23,24)22-11-12(2)21-18(22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI Key |
GLAAIYRYNIIHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
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